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Compound of Interest

Compound Name: ATTO 565 biotin

Cat. No.: B15553419 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on optimizing the concentration of ATTO 565-biotin

for labeling biomolecules. Here you will find troubleshooting guides, frequently asked questions

(FAQs), detailed experimental protocols, and key data presented in a clear and accessible

format to help you achieve optimal and consistent labeling results.

Frequently Asked Questions (FAQs)
Q1: What is ATTO 565-biotin and how does it work for labeling?

ATTO 565-biotin is a fluorescent labeling reagent that combines the bright and photostable

ATTO 565 fluorophore with a biotin moiety.[1][2] This dual-functionality allows for both

fluorescent detection and biotin-based affinity purification or detection of the labeled target

molecule.[3] Labeling is typically achieved through a reactive group, most commonly an N-

hydroxysuccinimide (NHS) ester, which forms a stable covalent amide bond with primary

amines (e.g., lysine residues) on proteins and other biomolecules.[4][5]

Q2: What is the optimal concentration of ATTO 565-biotin to use for labeling?

The optimal concentration of ATTO 565-biotin is dependent on the desired degree of labeling

(DOL), the concentration of the target molecule, and the specific properties of that molecule. A

good starting point is to use a 2 to 10-fold molar excess of the ATTO 565-biotin NHS ester over

the protein.[6] It is highly recommended to perform a titration experiment to determine the

optimal dye-to-protein molar ratio for your specific application.[7]
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Q3: What are the critical parameters to consider for a successful labeling reaction?

Several factors are crucial for successful labeling:

pH: The reaction should be performed in a buffer with a pH between 8.0 and 9.0 (pH 8.3 is

often recommended) to ensure that the primary amines on the protein are deprotonated and

reactive.[4][8]

Buffer Composition: The buffer must be free of primary amines, such as Tris or glycine, as

these will compete with the target molecule for the NHS ester, reducing labeling efficiency.[8]

[9] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are suitable choices.[4]

Protein Concentration: For efficient labeling, the protein concentration should ideally be at

least 2 mg/mL.[8][9]

Purity of Reagents: Use high-purity protein and ensure that the ATTO 565-biotin NHS ester is

fresh and has been stored properly (at -20°C, protected from light and moisture) to prevent

hydrolysis.[8]

Q4: How do I remove unconjugated ATTO 565-biotin after the labeling reaction?

Removal of free dye is essential for accurate determination of the DOL and to minimize

background fluorescence.[7] Common methods include:

Gel Permeation Chromatography: Using a column such as Sephadex G-25 is a very effective

method for separating the labeled protein from the smaller, unbound dye molecules.[7][9]

Dialysis: Dialysis against an appropriate buffer can also be used to remove free dye.[7]
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Problem Potential Cause Recommended Solution

Low Labeling Efficiency / Low

DOL

Presence of amine-containing

buffers (e.g., Tris, glycine).

Dialyze the protein solution

against an amine-free buffer

like PBS before labeling.[8]

Incorrect reaction buffer pH.

Ensure the pH of the labeling

buffer is between 8.0 and 9.0.

[8]

Hydrolyzed ATTO 565-biotin

NHS ester.

Prepare the dye stock solution

immediately before use in

anhydrous, amine-free DMSO

or DMF.[6]

Insufficient dye-to-protein

molar ratio.

Increase the molar excess of

the ATTO 565-biotin NHS ester

in the reaction. Perform a

titration to find the optimal

ratio.[7]

Low protein concentration.
Concentrate the protein to at

least 2 mg/mL if possible.[8]

Protein Precipitation During or

After Labeling
Over-labeling (high DOL).

Reduce the molar ratio of

ATTO 565-biotin to protein in

the labeling reaction.[7][10]

Hydrophobic nature of the dye.

Perform the labeling reaction

at a lower temperature (4°C) or

for a shorter duration. Ensure

gentle mixing.

High Background

Fluorescence

Incomplete removal of

unconjugated dye.

Use a longer gel filtration

column or perform an

additional purification step.[4]

Nonspecific binding of the

labeled protein.

Include a blocking step (e.g.,

with BSA) in your experimental

protocol.
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Loss of Protein Activity
Labeling of critical residues in

the active or binding site.

Reduce the degree of labeling

by lowering the dye-to-protein

ratio.[10] Consider alternative

labeling chemistries that target

other functional groups if

primary amines are critical for

function.

Quantitative Data Summary
ATTO 565 Properties

Property Value Reference

Excitation Maximum (λex) 564 nm [2]

Emission Maximum (λem) 590 nm [2]

Molar Extinction Coefficient (ε)

at λex
120,000 M⁻¹cm⁻¹ [11]

Correction Factor (CF₂₈₀) at

280 nm
0.12 [11]

Recommended Reaction Conditions
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Parameter Recommended Value Reference

pH 8.0 - 9.0 [4]

Buffer
0.1 M Sodium Bicarbonate or

PBS (amine-free)
[4][7]

Protein Concentration ≥ 2 mg/mL [9]

Dye:Protein Molar Ratio
2:1 to 10:1 (titration

recommended)
[6]

Incubation Time

1 hour at room temperature

(for some ATTO 565 NHS

esters, up to 18 hours may be

required)

[4][6]

Solvent for Dye
Anhydrous, amine-free DMSO

or DMF
[9]

Experimental Protocols
Protocol 1: Labeling of Proteins with ATTO 565-Biotin
NHS Ester
This protocol outlines the steps for covalently labeling a protein with ATTO 565-biotin NHS

ester.

Materials:

Protein solution (in amine-free buffer, e.g., PBS)

ATTO 565-biotin NHS ester

Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)

Anhydrous, amine-free DMSO or DMF

Gel filtration column (e.g., Sephadex G-25)
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Elution buffer (PBS, pH 7.4)

Procedure:

Prepare the Protein Solution:

Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS.

Adjust the protein concentration to 2-5 mg/mL in the labeling buffer.

Prepare the Dye Stock Solution:

Allow the vial of ATTO 565-biotin NHS ester to warm to room temperature before opening.

Immediately before use, dissolve the dye in anhydrous, amine-free DMSO or DMF to a

concentration of 1-2 mg/mL.[9]

Perform the Labeling Reaction:

Calculate the required volume of the dye stock solution to achieve the desired molar

excess.

While gently stirring, add the dye solution to the protein solution.

Incubate the reaction for 1 hour at room temperature, protected from light. For ATTO 565

NHS ester, a longer incubation of up to 18 hours may be necessary for optimal results.[4]

Purify the Labeled Protein:

Equilibrate the Sephadex G-25 column with elution buffer (PBS).

Apply the reaction mixture to the column.

Elute the labeled protein with the elution buffer. The first colored band to elute is the

labeled protein conjugate. A second, slower-moving band corresponds to the unbound

dye.[6]

Collect the fractions containing the labeled protein.
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Protocol 2: Determination of the Degree of Labeling
(DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule.

Materials:

Purified ATTO 565-biotin labeled protein

Spectrophotometer

Quartz cuvettes

Procedure:

Measure Absorbance:

Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the

absorbance maximum of ATTO 565, which is 564 nm (A₅₆₄).

Dilute the sample if necessary to ensure the absorbance readings are within the linear

range of the spectrophotometer (typically 0.1 - 1.0).

Calculate the DOL using the following formula:

Protein Concentration (M) = [A₂₈₀ - (A₅₆₄ x CF₂₈₀)] / ε_protein

Dye Concentration (M) = A₅₆₄ / ε_dye

DOL = Dye Concentration / Protein Concentration

Where:

A₂₈₀ and A₅₆₄ are the absorbance values at 280 nm and 564 nm.

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.12 for ATTO 565).[11]
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ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for IgG).

ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 M⁻¹cm⁻¹).[11]
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Caption: Experimental workflow for labeling proteins with ATTO 565-biotin.
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Caption: Interaction of ATTO 565-biotin labeled protein with streptavidin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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